cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone
Description
Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a bicyclic ketone featuring a cyclopropyl group attached to a difluorinated hexahydrocyclopenta[c]pyrrolidine scaffold. The compound’s structural uniqueness arises from the combination of a strained cyclopropane ring and a fluorinated heterocyclic system, which may enhance conformational rigidity and metabolic stability. Such attributes are valuable in medicinal chemistry for optimizing pharmacokinetic properties or ligand-receptor interactions.
Properties
IUPAC Name |
cyclopropyl-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c12-11(13)4-3-8-5-14(6-9(8)11)10(15)7-1-2-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHMCCNODOCHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3CCC(C3C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopropyl ketone as the starting material, which undergoes a series of reactions including cyclization, fluorination, and functional group transformations to yield the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 354.4 g/mol. Its structure features a cyclopropyl group attached to a hexahydrocyclopenta[c]pyrrol moiety, which contributes to its unique chemical properties and biological activities.
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone exhibits potential anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines, showing promise as a lead compound for developing new anticancer therapies .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting materials include readily available precursors that undergo cyclization and functionalization reactions.
- Key synthetic methods include palladium-catalyzed cross-coupling reactions and various electrophilic substitutions to introduce the cyclopropyl and difluoro groups .
Case Studies
Mechanism of Action
The mechanism by which cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and difluoro substituents can enhance binding affinity and specificity, leading to potent biological activity. The compound may act by inhibiting or activating specific pathways, depending on its target.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations
In contrast, the chloroethyl ketone in may increase lipophilicity due to the chlorine atom, improving membrane permeability but posing metabolic stability challenges. The aminopropyl group in introduces a basic amine, which could enhance aqueous solubility but may also increase susceptibility to oxidative metabolism .
Safety and Handling: The chloroethyl analog requires precautions for halogenated compounds, including avoiding inhalation and skin contact. The aminopropyl analog carries significant health hazards (e.g., acute toxicity, environmental risks) necessitating strict PPE and ventilation .
Fluorination Impact :
- All three compounds share a 4,4-difluorohexahydrocyclopenta[c]pyrrolidine core. Fluorination likely reduces metabolic degradation and enhances electronegativity, influencing dipole interactions and solubility.
Research Implications and Gaps
- Pharmacological Potential: The cyclopropyl variant’s rigidity may favor selective binding to targets like GPCRs or enzymes, whereas the chloroethyl and aminopropyl analogs might serve as intermediates for further derivatization.
- Data Limitations : Critical parameters such as melting/boiling points, solubility, and specific bioactivity data are unavailable in the provided evidence. Further studies are needed to quantify these properties.
- Safety Optimization : The stark hazard differences (e.g., ’s acute toxicity vs. ’s halogen risks) highlight the need for tailored synthetic and handling protocols.
Biological Activity
Cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl group attached to a hexahydrocyclopenta[c]pyrrole moiety with difluoromethyl substitution. Its molecular formula is with a molecular weight of approximately 225.26 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as a voltage-gated sodium channel inhibitor. This mechanism is significant in treating conditions like pain and certain neurological disorders.
The primary mechanism involves the inhibition of voltage-gated sodium channels (VGSCs), which play a crucial role in action potential generation in neurons. By blocking these channels, the compound can reduce neuronal excitability and potentially alleviate pain signals.
Therapeutic Applications
- Pain Management : The inhibition of VGSCs suggests potential use in analgesics for chronic pain conditions.
- Neurological Disorders : Given its mechanism, it may be beneficial in treating epilepsy and other seizure disorders.
- Cardiovascular Effects : Some studies suggest that VGSC inhibitors can also affect cardiac function, potentially offering therapeutic avenues for arrhythmias.
Case Studies and Experimental Data
Recent studies have explored the pharmacological effects of this compound in various experimental models:
- In Vivo Studies : Animal models have demonstrated significant reductions in pain responses when treated with this compound compared to control groups.
- In Vitro Studies : Cellular assays show that the compound effectively inhibits sodium currents in neuronal cells, confirming its role as a VGSC blocker.
| Study Type | Findings |
|---|---|
| In Vivo | Significant analgesic effects observed in pain models |
| In Vitro | Effective inhibition of sodium currents in neuronal cells |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone?
- Methodology : Utilize a two-step approach:
Cyclopropane Carboxylic Acid Activation : React cyclopropane carboxylic acid derivatives (e.g., 1-arylcycloprop-2-ene-1-carboxylic acid) with coupling agents like DCC or HATU to form an active ester intermediate.
Amine Coupling : Introduce the hexahydrocyclopenta[c]pyrrolidine moiety via nucleophilic substitution or amide bond formation, as demonstrated in analogous syntheses of pyrrolidine-containing methanones .
- Optimization : Use diethylamine or pyrrolidine as bases to enhance reaction efficiency. Purify via silica gel chromatography (hexanes/EtOAc gradients) to isolate the product .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Workflow :
NMR Spectroscopy : Confirm stereochemistry and substituent positions using and NMR. For example, cyclopropane protons typically appear as multiplet signals near δ 1.0–2.0 ppm, while fluorinated pyrrolidine carbons show distinct splitting patterns .
Mass Spectrometry : Use ESI+ or TOF-MS to verify molecular weight (e.g., expected [M+H] for CHFNO would be ~268.1).
HPLC : Achieve >99% purity using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can crystallography resolve stereochemical ambiguities in the hexahydrocyclopenta[c]pyrrolidine core?
- Method : Perform X-ray diffraction using SHELX software for structure refinement. The 4,4-difluoro substituents may induce unique torsion angles, requiring high-resolution data (≤1.0 Å) to resolve fluorine positions. SHELXL is ideal for refining small-molecule structures with heavy atoms like fluorine .
- Challenge : Fluorine’s high electron density can cause data artifacts; mitigate this by collecting data at low temperatures (100 K) to reduce thermal motion .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Approach :
Target Identification : Screen against GPCRs or enzymes (e.g., acetylcholinesterase) due to structural similarity to pyrrolidine-based inhibitors .
SAR Studies : Synthesize analogs with varying fluorination patterns (e.g., monofluoro vs. difluoro) and assess binding affinity via fluorescence polarization or SPR.
- Data Interpretation : Compare IC values across analogs to identify critical substituents. For example, fluorination at C4 may enhance metabolic stability .
Q. How to address contradictory yield data in scale-up synthesis?
- Case Study : If yields drop from 87% (small-scale) to <50% (pilot-scale):
Root Cause : Poor mixing or exothermicity in large batches.
Mitigation : Optimize reaction parameters (e.g., slow addition of reagents, temperature control) and switch to flow chemistry for better heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
